molecular formula C22H24N4O3S B11233236 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B11233236
M. Wt: 424.5 g/mol
InChI Key: RQZFGEAUQHDKIC-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide involves multiple steps. The starting materials typically include 3,4-dihydro-2H-1,5-benzodioxepin, 4-methyl-1,2,4-triazole, and N-(1-phenylethyl)acetamide. The synthetic route may involve the formation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide include:

    3,4-dihydro-2H-1,5-benzodioxepin derivatives: These compounds share the benzodioxepin core structure and may have similar chemical properties.

    1,2,4-triazole derivatives:

    N-(1-phenylethyl)acetamide derivatives: These compounds share the acetamide functional group and may have related biological activities.

The uniqueness of this compound lies in its combination of these functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C22H24N4O3S/c1-15(16-7-4-3-5-8-16)23-20(27)14-30-22-25-24-21(26(22)2)17-9-10-18-19(13-17)29-12-6-11-28-18/h3-5,7-10,13,15H,6,11-12,14H2,1-2H3,(H,23,27)

InChI Key

RQZFGEAUQHDKIC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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